3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a bromine atom, a trifluoroethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and trifluoroethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole: This compound shares a similar trifluoroethyl group but has a different ring structure.
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
Uniqueness
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its bromine, trifluoroethyl, and carboxylic acid groups. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H4BrF3N2O2 |
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Molecular Weight |
273.01 g/mol |
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-4-3(5(13)14)1-12(11-4)2-6(8,9)10/h1H,2H2,(H,13,14) |
InChI Key |
BQZRMYPAIHACQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
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